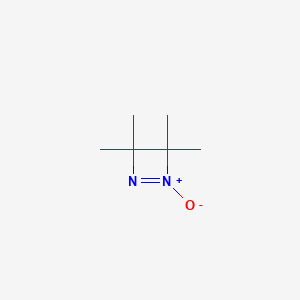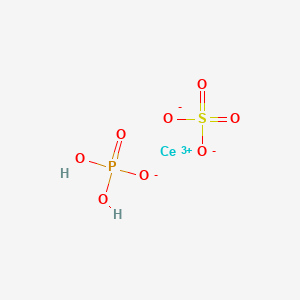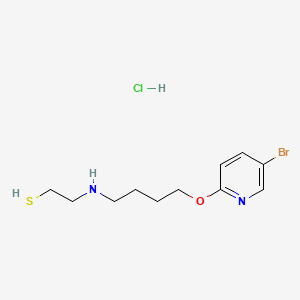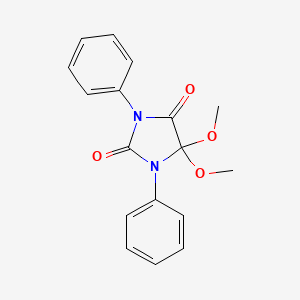![molecular formula C10H16N2O3 B14657672 Dimethyl-amino-ethanol de nicotinate [French] CAS No. 52461-61-7](/img/structure/B14657672.png)
Dimethyl-amino-ethanol de nicotinate [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-amino-ethanol de nicotinate, also known as 2-(Dimethylamino)ethanol nicotinate, is an organic compound that combines the properties of dimethylaminoethanol and nicotinic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, viscous liquid with a fishy, ammoniacal odor and is often used in skin care products and as a nootropic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl-amino-ethanol de nicotinate can be synthesized through the ethoxylation of dimethylamine. The reaction involves the addition of ethylene oxide to dimethylamine, resulting in the formation of 2-(Dimethylamino)ethanol. This intermediate can then be reacted with nicotinic acid to form the final product. The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of dimethyl-amino-ethanol de nicotinate involves large-scale ethoxylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems. The use of high-purity reagents and catalysts ensures the efficient production of the compound with minimal impurities. The final product is then purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-amino-ethanol de nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Dimethyl-amino-ethanol de nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter regulation.
Medicine: It is investigated for its potential use in treating cognitive disorders and improving skin health.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of dimethyl-amino-ethanol de nicotinate involves its interaction with cellular receptors and enzymes. The compound is known to increase the production of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. It also interacts with nicotinic acetylcholine receptors, which are involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Dimethyl-amino-ethanol de nicotinate can be compared with other similar compounds, such as:
- N-Methylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Methyl diethanolamine
- Triethanolamine
- Bis-tris methane
These compounds share similar structural features but differ in their functional groups and specific applications. Dimethyl-amino-ethanol de nicotinate is unique due to its combination of dimethylaminoethanol and nicotinic acid, which imparts distinct properties and applications .
Propriétés
Numéro CAS |
52461-61-7 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C4H11NO/c8-6(9)5-2-1-3-7-4-5;1-5(2)3-4-6/h1-4H,(H,8,9);6H,3-4H2,1-2H3 |
Clé InChI |
YHFUXEXIBPRPQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





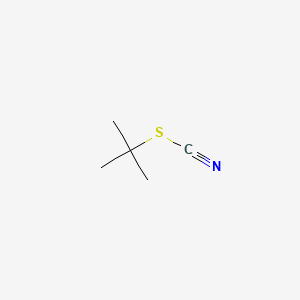
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
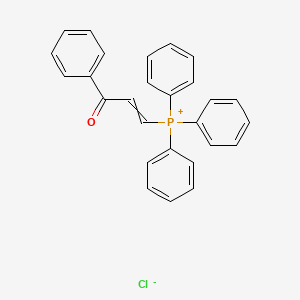
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
